molecular formula C24H42O21 B8078360 Isomaltotetraose

Isomaltotetraose

Cat. No.: B8078360
M. Wt: 666.6 g/mol
InChI Key: DFKPJBWUFOESDV-KGUZVYKUSA-N
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Description

Isomaltotetraose is a type of oligosaccharide, specifically a tetrasaccharide, composed of four glucose units linked by alpha-1,6-glycosidic bonds. It is one of the main hydrolysis end products of dextran, a complex branched glucan. This compound is known for its ability to induce the synthesis of dextranase, an enzyme that breaks down dextran .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isomaltotetraose can be synthesized through the enzymatic hydrolysis of dextran using dextranase. The process involves the breakdown of dextran into smaller oligosaccharides, including this compound . Another method involves the chemical synthesis of this compound from glucose derivatives. For example, ethyl 2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside can be converted into this compound through a series of condensation reactions in the presence of nitromethane and 2,6-lutidine .

Industrial Production Methods

Industrial production of this compound typically involves the use of microbial fermentation. Marine bacterium Arthrobacter oxydans KQ11 is known to produce this compound as a major hydrolysis end product of dextran . The fermentation process is followed by purification steps to isolate this compound from other oligosaccharides.

Chemical Reactions Analysis

Types of Reactions

Isomaltotetraose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Isomaltotetraose exerts its effects primarily through its interaction with enzymes. It induces the synthesis of dextranase, which breaks down dextran into smaller oligosaccharides . The molecular targets include the active sites of glycosidases, where this compound binds and undergoes hydrolysis. The pathways involved include the enzymatic degradation of polysaccharides and the subsequent metabolic processes .

Comparison with Similar Compounds

Isomaltotetraose is similar to other isomalto-oligosaccharides such as isomaltose, isomaltotriose, and isomaltooctaose. it is unique in its ability to induce dextranase synthesis more effectively than other oligosaccharides .

Similar Compounds

This compound stands out due to its specific structural properties and its ability to induce enzyme synthesis, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17-,18-,19-,20-,21?,22+,23+,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKPJBWUFOESDV-KGUZVYKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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